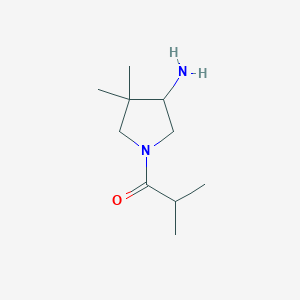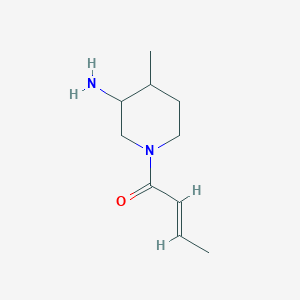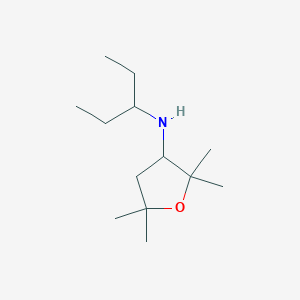
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromomethyl and methoxymethyl substituents on the thiophene ring, along with a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2-(methoxymethyl)thiophene-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromothiophene-3-carboxylic acid
- 2-Methoxymethylthiophene-3-carboxylic acid
- 5-(Chloromethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
Uniqueness
5-(Bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is unique due to the combination of its bromomethyl and methoxymethyl substituents, which confer distinct reactivity and potential biological activity. The presence of both electron-donating (methoxymethyl) and electron-withdrawing (bromomethyl) groups can influence the compound’s chemical behavior and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H9BrO3S |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9BrO3S/c1-12-4-7-6(8(10)11)2-5(3-9)13-7/h2H,3-4H2,1H3,(H,10,11) |
Clé InChI |
FULCXQNBWQPIOQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C(S1)CBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)







![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)

